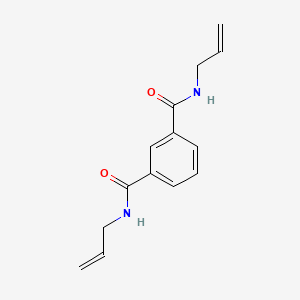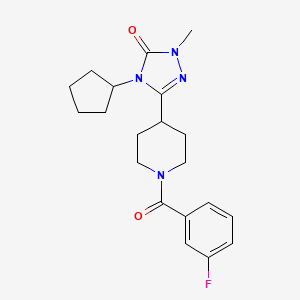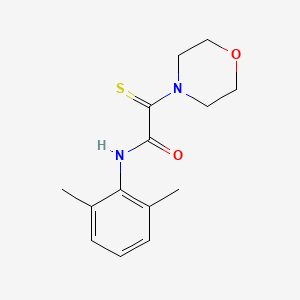![molecular formula C15H23FN2O2S B11114090 1-[(2-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B11114090.png)
1-[(2-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a 2-fluorobenzenesulfonyl group and a 3-methylbutyl group
Preparation Methods
The synthesis of 1-(2-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine, 2-fluorobenzenesulfonyl chloride, and 3-methylbutyl bromide.
Reaction Conditions: The piperazine is first reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2-fluorobenzenesulfonyl)piperazine.
Alkylation: The intermediate is then alkylated with 3-methylbutyl bromide under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(2-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Chemical Biology: It serves as a probe in biochemical studies to investigate the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom may enhance the compound’s binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-(2-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE can be compared with other sulfonyl-containing piperazine derivatives, such as:
1-(2-BENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE: Lacks the fluorine atom, which may result in different binding affinities and selectivities.
1-(2-FLUOROBENZENESULFONYL)-4-ETHYLPIPERAZINE: Has a shorter alkyl chain, potentially affecting its pharmacokinetic properties.
1-(2-FLUOROBENZENESULFONYL)-4-(2-METHYLPROPYL)PIPERAZINE: Features a different alkyl substitution pattern, which may influence its chemical reactivity and biological activity.
The unique combination of the 2-fluorobenzenesulfonyl group and the 3-methylbutyl group in 1-(2-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23FN2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(3-methylbutyl)piperazine |
InChI |
InChI=1S/C15H23FN2O2S/c1-13(2)7-8-17-9-11-18(12-10-17)21(19,20)15-6-4-3-5-14(15)16/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
WIKXPCNYWKPTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B11114010.png)
![5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114022.png)
![Azepan-1-yl[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11114024.png)
![methyl {(3Z)-3-[2-({[(2-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11114025.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11114031.png)
![2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11114035.png)


![(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone](/img/structure/B11114059.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11114064.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114068.png)

![1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol](/img/structure/B11114082.png)
![N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114088.png)
